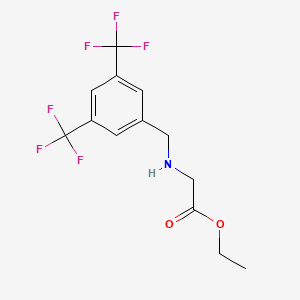

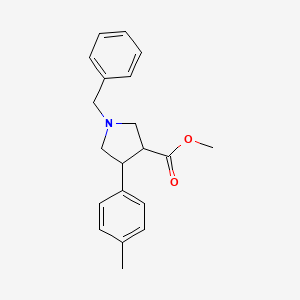

![molecular formula C11H9ClF3N3O2 B12275749 Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and functionalization . The reaction conditions often include the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for better control over reaction parameters and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or hydrogen gas.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of halogen atoms.

Common Reagents and Conditions:

Oxidation: Metal-free oxidants, photocatalysts, and transition metal catalysts.

Reduction: Sodium borohydride, hydrogen gas, and palladium catalysts.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with enhanced biological activities .

科学的研究の応用

Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester has several applications in scientific research:

作用機序

イミダゾ[1,2-a]ピリジン誘導体の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴うことがよくあります。 たとえば、一部の誘導体は、感染症に関与する酵素の阻害剤として作用します 。 関与する分子経路には、酵素活性の阻害、タンパク質間相互作用の破壊、またはシグナル伝達経路の調節が含まれる場合があります .

類似化合物:

- イミダゾ[1,2-a]ピリジン

- イミダゾ[1,5-a]ピリジン

- イミダゾ[4,5-b]ピリジン

比較: イミダゾ[1,2-a]ピリジン-2-カルボン酸,3-アミノ-8-クロロ-6-(トリフルオロメチル)-,エチルエステルは、反応性と生物活性を高める複数の官能基が存在するため、独特です。 他のイミダゾ[1,2-a]ピリジン誘導体と比較して、特定の耐性菌に対して高い効力を示します 。 トリフルオロメチル基は、その疎水性と代謝安定性の向上にも寄与しています .

類似化合物との比較

- Imidazo[1,2-a]pyridine

- Imidazo[1,5-a]pyridine

- Imidazo[4,5-b]pyridine

Comparison: Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester is unique due to the presence of multiple functional groups that enhance its reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, it exhibits higher potency against certain drug-resistant pathogens . The trifluoromethyl group also contributes to its increased lipophilicity and metabolic stability .

特性

IUPAC Name |

ethyl 3-amino-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLLZCKXDGYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

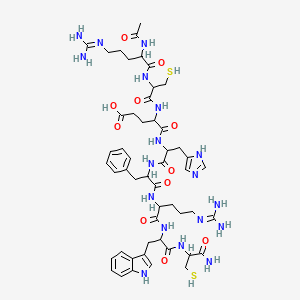

![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)

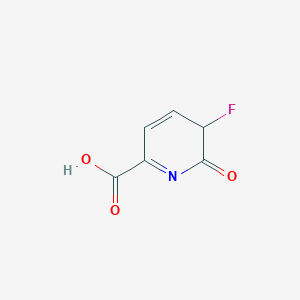

![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)

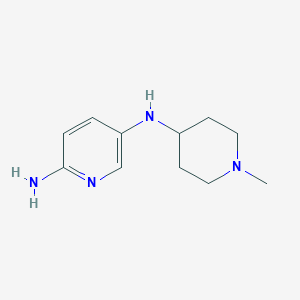

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)

![2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)

![N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)

![4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12275731.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)